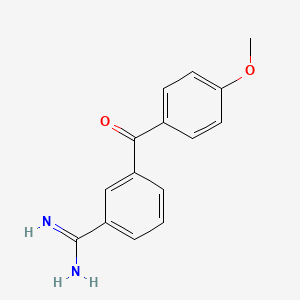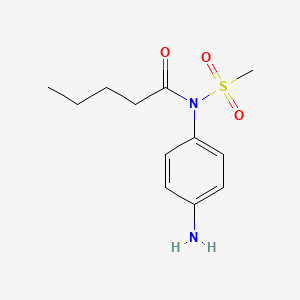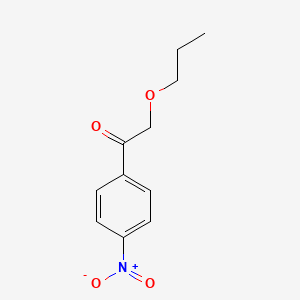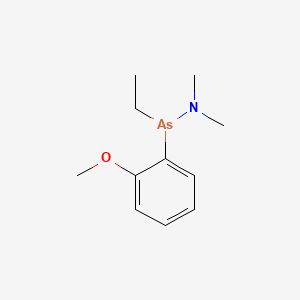![molecular formula C22H15BrF9P B14593159 Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide CAS No. 61249-22-7](/img/structure/B14593159.png)
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide is an organophosphorus compound with the formula [(C_6H_4CF_3)_3PCH_3]Br It is a phosphonium salt characterized by the presence of three trifluoromethylphenyl groups attached to a central phosphorus atom, with a methyl group and a bromide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide typically involves the reaction of tris[3-(trifluoromethyl)phenyl]phosphine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar solvent such as acetonitrile or dichloromethane. The reaction proceeds as follows:
(C6H4CF3)3P+CH3Br→[(C6H4CF3)3PCH3]Br
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Reactions: Products include substituted phosphonium salts.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include phosphines.
Applications De Recherche Scientifique
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide involves its ability to act as a ligand and form stable complexes with metal ions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it an effective stabilizer for transition metal complexes. The molecular targets include metal ions and enzymes, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine ligand with three phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine ligand with three trimethoxyphenyl groups.
Tris(3,5-dimethylphenyl)phosphine: A phosphine ligand with three dimethylphenyl groups.
Uniqueness
Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s ability to stabilize metal complexes and participate in various chemical reactions. The trifluoromethyl groups also increase the compound’s lipophilicity, making it suitable for applications in drug delivery and materials science.
Propriétés
Numéro CAS |
61249-22-7 |
|---|---|
Formule moléculaire |
C22H15BrF9P |
Poids moléculaire |
561.2 g/mol |
Nom IUPAC |
methyl-tris[3-(trifluoromethyl)phenyl]phosphanium;bromide |
InChI |
InChI=1S/C22H15F9P.BrH/c1-32(17-8-2-5-14(11-17)20(23,24)25,18-9-3-6-15(12-18)21(26,27)28)19-10-4-7-16(13-19)22(29,30)31;/h2-13H,1H3;1H/q+1;/p-1 |
Clé InChI |
ZNCBRSFNPXOHLL-UHFFFAOYSA-M |
SMILES canonique |
C[P+](C1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)







![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)

![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
